molecular formula C9H14N2O3S B3058629 N-(2-aminoethyl)-4-methoxybenzenesulfonamide CAS No. 90566-22-6

N-(2-aminoethyl)-4-methoxybenzenesulfonamide

Cat. No.: B3058629
CAS No.: 90566-22-6
M. Wt: 230.29 g/mol
InChI Key: DXJTYJVSEICHGS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methoxybenzenesulfonamide is a high-purity sulfonamide derivative designed for research and development applications . This compound features a methoxy-functionalized benzene ring linked to a flexible ethylamine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry. The structural motif of the sulfonamide group attached to an aminoethyl spacer is significant for creating molecules with potential biological activity. Researchers utilize this building block in the development of novel compounds, such as the synthesis of complex heterocyclic systems like aryl[a]indolo[2,3-g]quinolizines, which are investigated for various pharmacological properties . This product is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for lot-specific data. For safety and handling information, consult the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJTYJVSEICHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366914
Record name N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90566-22-6
Record name N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-methoxybenzenesulfonyl chloride in an organic solvent like dichloromethane.
  • Add 2-aminoethylamine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product using an appropriate solvent and purify it by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

    Oxidation and Reduction Reactions: The amino and methoxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

    Condensation Reactions: Aldehydes or ketones are used in the presence of an acid catalyst like hydrochloric acid.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Condensation Reactions: Formation of Schiff bases.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Material Science: It is used in the development of advanced materials, such as polymers and surfactants.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxybenzenesulfonamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Aminoethyl vs.
  • Bulky aryl groups (e.g., ) may reduce metabolic degradation.
  • Extended Aromatic Systems : Naphthalene derivatives (e.g., ) exhibit stronger π-π stacking interactions, favoring binding to hydrophobic enzyme pockets.

Pharmacological Activities

  • Anti-HIV Potential: Cyclam-based sulfonamides with aminoethyl chains (e.g., ) show anti-HIV-1 activity, suggesting the target compound could be optimized for similar applications.
  • Enzyme Inhibition : KN93 () demonstrates that methoxybenzenesulfonamide derivatives can modulate kinase pathways, highlighting a plausible mechanism for the target compound.
  • Nrf2 Activation : The naphthalene analog () underscores the role of extended aromatic systems in oxidative stress regulation.

Biological Activity

N-(2-aminoethyl)-4-methoxybenzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, particularly focusing on cardiovascular implications, neuroprotection, and anticancer properties based on recent studies.

Cardiovascular Effects

Recent research has demonstrated that this compound exhibits significant cardiovascular activity. In an isolated rat heart model, this compound was shown to decrease perfusion pressure and coronary resistance , indicating its potential role in modulating cardiovascular function. The study compared its effects with other sulfonamide derivatives and found that it outperformed several counterparts in reducing these parameters over time .

Key Findings:

  • Perfusion Pressure Reduction : The compound significantly lowered perfusion pressure compared to controls and other sulfonamides.
  • Coronary Resistance : It also decreased coronary resistance, suggesting a possible mechanism involving calcium channel inhibition .

Neuroprotective Properties

In addition to cardiovascular benefits, this compound has been investigated for neuroprotective effects. In vitro studies using SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides revealed that this compound could mitigate neurotoxicity associated with Aβ deposition. This suggests its potential as a therapeutic candidate for neurodegenerative diseases like Alzheimer's .

Experimental Insights:

  • Cell Viability : The compound improved cell viability in the presence of neurotoxic Aβ peptides.
  • Mechanism of Action : It may inhibit Aβ oligomerization and subsequent toxic effects, warranting further exploration into its neuroprotective mechanisms .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have indicated that various sulfonamide derivatives exhibit significant inhibitory effects against multiple cancer cell lines. For instance, a series of related compounds were tested against the NCI 60 cancer cell line panel, revealing promising results for growth inhibition in specific cancer types .

Summary of Anticancer Activity:

  • Inhibition Rates : Compounds related to this compound showed up to 60% inhibition in breast and renal cancer cell lines.
  • Mechanisms Explored : The anticancer activity is hypothesized to involve interference with cell cycle progression and apoptosis pathways .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies utilizing programs like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest favorable permeability characteristics across various biological models .

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
DistributionHigh volume of distribution
MetabolismHepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-4-methoxybenzenesulfonamide, and how is purity validated?

  • Methodology :

  • Synthesis : A typical procedure involves sulfonylation of 4-methoxybenzenesulfonyl chloride with ethylenediamine derivatives. For example, condensation under inert atmosphere (N₂) at 0–5°C yields the product with 82% efficiency after purification via column chromatography .
  • Purity Validation :
  • Melting Point : Confirm purity by sharp melting point (e.g., 90–91°C) .
  • Spectroscopy : Use 1H^1H-NMR (e.g., δ 7.78 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 163.3 ppm for sulfonamide carbonyl). LC-MS (m/z 231.10 [M+1]+^+) verifies molecular weight .
  • Table 1 : Key Synthetic Parameters
ParameterValue
Yield82%
Melting Point90–91°C
LC-MS (M+1)231.10

Q. Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity?

  • Methodology :

  • NMR : Assign protons (e.g., methoxy group at δ 3.85 ppm) and carbons to confirm substituent positions .
  • LC-MS : Detect molecular ion peaks and rule out side products.
  • Elemental Analysis : Validate empirical formula (e.g., C₉H₁₄N₂O₃S) .

Advanced Research Questions

Q. How does this compound interact with biological targets like tubulin or cell cycle proteins?

  • Methodology :

  • Mechanistic Studies : Compare with structurally related sulfonamides (e.g., E7010) using cell-based assays. For example:
  • Cell Cycle Analysis : Flow cytometry to assess G1/S/G2 phase arrest (e.g., COMPARE analysis across 39 cancer cell lines) .
  • Tubulin Polymerization Assays : Measure inhibition via turbidity changes at 340 nm .
  • Gene Expression Profiling : Use microarrays to identify pathways affected (e.g., downregulation of cyclin-dependent kinases) .

Q. What crystallographic strategies resolve ambiguities in sulfonamide derivative structures?

  • Methodology :

  • Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation).
  • Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement .
  • Validation : Check geometric parameters (e.g., bond angles, R-factors) using WinGX/ORTEP .
  • Case Study : For analogous sulfonamides, anisotropic displacement parameters refine positional disorder .

Q. How can thermal stability inform formulation design for sulfonamide-based therapeutics?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperature (e.g., >300°C) indicates thermal resilience .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., endothermic peaks for melting points) .

Q. What computational approaches predict the binding affinity of sulfonamides to enzymatic targets?

  • Methodology :

  • Docking Studies : Use AutoDock/Vina to model interactions (e.g., hydrogen bonding with kinase active sites) .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory potency .

Q. How are contradictions in biological activity data resolved across sulfonamide derivatives?

  • Methodology :

  • Dose-Response Analysis : EC₅₀/IC₅₀ comparisons across cell lines (e.g., NCI-60 panel) .
  • Off-Target Screening : Radioligand binding assays to exclude non-specific interactions .

Data Analysis and Interpretation

Q. What bioinformatics tools integrate phenotypic and genomic data for mechanism elucidation?

  • Methodology :

  • COMPARE Analysis : Cluster sulfonamides by growth inhibition patterns across cell lines .
  • Pathway Enrichment : Use DAVID/KEGG to map microarray-derived gene sets to pathways (e.g., apoptosis, DNA repair) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy) alter sulfonamide bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 4-ethoxy derivatives) and compare IC₅₀ values .
  • Crystallography : Resolve binding modes (e.g., methoxy group’s role in hydrophobic pocket occupancy) .

Tables for Key Data

Table 2 : Antitumor Sulfonamide Comparison

CompoundTargetMechanismClinical Stage
E7010TubulinAntimitoticPhase I
E7070CDKsG1/S ArrestPhase II
22dRAFPan-RAF InhibitionPreclinical

Table 3 : Thermal Analysis Parameters

ParameterMustard Oil GelCitriodora Oil Gel
TGA Onset305°C298°C
DSC Peak120°C (Endo)115°C (Endo)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-4-methoxybenzenesulfonamide

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